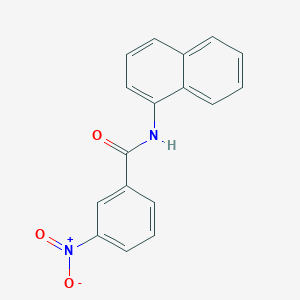

N-1-naphthyl-3-nitrobenzamide

Description

Contextualization within Contemporary Benzamide (B126) Chemistry Research

The synthesis and characterization of benzamide derivatives are a cornerstone of modern organic chemistry. While specific research on the synthesis of N-1-naphthyl-3-nitrobenzamide is not extensively documented in publicly available literature, the synthetic routes for structurally similar compounds offer valuable insights. A notable example is the synthesis of 2-Bromo-N-(1-naphthyl)-3-nitrobenzamide. bris.ac.uk

A general and plausible method for synthesizing this compound would involve the acylation of 1-naphthylamine (B1663977) with 3-nitrobenzoyl chloride. This standard reaction, known as the Schotten-Baumann reaction, is a facile and widely used method for forming amide bonds from amines and acyl chlorides. mdpi.com The reaction would likely proceed by dissolving 1-naphthylamine in a suitable solvent, such as dichloromethane, followed by the addition of 3-nitrobenzoyl chloride in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct.

The characterization of such a compound would rely on a suite of spectroscopic techniques. Based on data from the closely related 2-Bromo-N-(1-naphthyl)-3-nitrobenzamide, one could expect the following:

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Would show characteristic signals for the aromatic protons on both the naphthalene (B1677914) and the nitrobenzene (B124822) rings, as well as a singlet for the amide (N-H) proton. bris.ac.uk

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: Would reveal the distinct carbon environments within the molecule, including the carbonyl carbon of the amide group. [4. 8]

Mass Spectrometry (MS): Would provide the exact molecular weight of the compound, confirming its elemental composition. bris.ac.uk

Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group, and the N-O stretching of the nitro group.

The study of such molecules contributes to the broader understanding of reaction mechanisms, substituent effects, and the development of new synthetic methodologies within benzamide chemistry.

Significance in Chemical Biology and Advanced Materials Science

While direct biological studies on this compound are limited, the broader classes of benzamide and nitroaromatic compounds have established significance in chemical biology and are of growing interest in materials science.

Chemical Biology:

Nitrobenzamide derivatives are a well-established class of compounds with a wide range of biological activities. ontosight.ainih.gov Research has demonstrated their potential as anti-inflammatory, antimicrobial, and even anticancer agents. ontosight.aiontosight.ai The nitro group is a key functional group in many bioreductive drugs, which can be selectively activated under the hypoxic (low oxygen) conditions often found in solid tumors. ontosight.ai This raises the possibility that this compound could serve as a scaffold for the development of novel therapeutic agents.

The general structure of benzamides allows them to interact with a variety of biological targets, including enzymes and receptors. ontosight.ai For instance, certain benzamide derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease research. mdpi.comacs.orgtandfonline.com The presence of the bulky naphthyl group in this compound could influence its binding affinity and selectivity for specific biological targets.

Advanced Materials Science:

The application of benzamide derivatives in advanced materials is an emerging area of research. Their rigid structures and potential for hydrogen bonding make them interesting candidates for the construction of supramolecular assemblies and functional materials. researchgate.net For example, benzamide-containing polymers have been explored for various applications. While there is no specific research on this compound in this context, its aromatic nature and potential for intermolecular interactions could make it a useful building block for creating materials with interesting optical or electronic properties. The naphthalene moiety, in particular, is known to be a component of some organic light-emitting diode (OLED) materials. bldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

N-naphthalen-1-yl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-17(13-7-3-8-14(11-13)19(21)22)18-16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEMJYHTAUXVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354466 | |

| Record name | N-1-naphthyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673023 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

63295-50-1 | |

| Record name | N-1-Naphthalenyl-3-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63295-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-1-naphthyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 1 Naphthyl 3 Nitrobenzamide and Its Analogues

Established Synthetic Pathways for N-1-naphthyl-3-nitrobenzamide Core Structure

The formation of the central amide bond in this compound is the key strategic consideration in its synthesis. This can be achieved through several well-established methods, primarily involving the coupling of a 3-nitrobenzoyl derivative with 1-naphthylamine (B1663977).

Amide Bond Formation Strategies for Benzamide (B126) Derivatives

The most common approach to synthesizing benzamides involves the reaction of a carboxylic acid or its activated derivative with an amine. nih.gov In the context of this compound, this would involve the reaction of 3-nitrobenzoic acid with 1-naphthylamine.

A frequent strategy is the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. nih.gov For instance, 3-nitrobenzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 3-nitrobenzoyl chloride. This highly electrophilic intermediate then readily reacts with 1-naphthylamine to furnish the desired amide.

Alternatively, a variety of coupling reagents can be employed to facilitate the direct condensation of the carboxylic acid and amine, bypassing the need to isolate the acyl chloride. nih.gov These reagents activate the carboxylic acid in situ, forming a reactive intermediate that is then attacked by the amine. Common examples of such activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. Another approach involves the use of dehydrating agents such as boric acid trimethyl ester (B(OMe)₃) to drive the condensation reaction forward. nih.gov

A representative reaction scheme is the treatment of substituted benzoic acids with N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA) to form a reactive ester intermediate, which then smoothly reacts with an amine to yield the target amide. nih.gov

Table 1: Comparison of Common Amide Bond Formation Methods

| Method | Reagents | Advantages | Disadvantages |

| Acyl Chloride | SOCl₂, (COCl)₂ | High reactivity of acyl chloride, generally good yields. | Harsh reagents, potential for side reactions, may require protection of sensitive functional groups. |

| Carbodiimide Coupling | DCC, EDC, HOBt | Milder conditions, good for sensitive substrates. | Formation of urea (B33335) by-products can complicate purification. |

| Activating Agents | NHS-TFA | Good yields, can be a convenient one-pot procedure. nih.gov | May require specific activating agents for optimal results. |

| Dehydrating Agents | B(OMe)₃ | Simple reagents. | May require elevated temperatures and longer reaction times. |

Nucleophilic Aromatic Substitution Approaches in N-Naphthyl-Benzamide Synthesis

Nucleophilic aromatic substitution (SNAr) presents an alternative strategy for the formation of the N-aryl bond. In this approach, a nucleophile attacks an electron-deficient aromatic ring that bears a suitable leaving group. masterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of a naphthyl-based nucleophile with a benzoyl derivative, or a benzamide nucleophile with a naphthyl derivative.

The presence of the electron-withdrawing nitro group on the benzoyl moiety makes the aromatic ring susceptible to nucleophilic attack. researchgate.net For example, one could envision a reaction where 1-naphthylamine acts as the nucleophile, displacing a leaving group (e.g., a halide) from the 1-position of a 3-nitrobenzoyl derivative. However, a more common SNAr approach in related syntheses involves the displacement of a leaving group from an aromatic ring by an amide anion.

While less direct for the primary target, the principles of SNAr are crucial in the synthesis of analogues or in alternative synthetic designs. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of strong electron-withdrawing groups ortho and para to the leaving group. masterorganicchemistry.com

Advanced Synthetic Methodologies and Process Optimization

To improve efficiency, reduce waste, and access novel chemical space, advanced synthetic methodologies are continuously being developed. These include one-pot reactions and catalyst-mediated transformations.

One-Pot Reaction Sequences for Enhanced Efficiency

One such strategy involves the in situ formation of a thioester from a carboxylic acid, which is then converted to the amide in the same pot. rsc.org This method, inspired by natural peptide synthesis, avoids the use of traditional coupling reagents and often employs greener reaction conditions. rsc.org Another example is the use of titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines in a one-pot fashion, providing the corresponding amides in moderate to excellent yields. nih.gov Microwave-assisted one-pot protocols have also been developed, significantly reducing reaction times. nih.gov

Table 2: Examples of One-Pot Benzamide Syntheses

| Method | Key Reagents/Conditions | Features | Reference |

| Thioester Intermediate | Dipyridyl dithiocarbonate (DPDTC) | Avoids traditional coupling reagents, green conditions. | rsc.org |

| Titanium-Mediated | TiCl₄, pyridine, 85 °C | Good yields, high purity of products. | nih.gov |

| Microwave-Assisted | Microwave heating | Rapid reaction times (e.g., 40 minutes). | nih.gov |

Catalyst-Mediated Transformations for Selective Synthesis

The use of catalysts can provide milder reaction conditions, higher selectivity, and access to transformations that are not feasible through traditional methods. In the synthesis of benzamides and their analogues, various catalytic systems have been explored.

For instance, a tandem catalyst system based on a titanium silicalite-1 (TS-1) zeolite encapsulated in a fibrous silica (B1680970) core-shell structure has been used for the one-pot synthesis of benzamide from benzaldehyde. rsc.org While this specific example leads to the primary benzamide, the principle of using multifunctional catalysts to orchestrate a sequence of reactions holds promise for more complex targets. Nickel-catalyzed reactions have also emerged as powerful tools for forming C-N bonds and for the carbonylation of aryl halides, which can be adapted for the synthesis of benzamide derivatives. acs.org Ruthenium catalysts have also been employed in the synthesis of benzamide derivatives. nih.gov

Rational Design and Synthesis of this compound Analogues

The rational design of analogues of this compound allows for the systematic exploration of structure-activity relationships for various applications. By modifying the core structure, researchers can fine-tune the compound's properties.

Analogues can be designed by:

Varying the substitution on the benzoyl ring: The nitro group at the 3-position can be moved to the 2- or 4-position, or replaced with other electron-withdrawing or electron-donating groups (e.g., -CN, -CF₃, -Cl, -OCH₃). This would modulate the electronic properties of the benzoyl moiety.

Modifying the naphthyl group: The 1-naphthyl group can be replaced with a 2-naphthyl group, or with other aromatic or heteroaromatic rings (e.g., phenyl, pyridyl, quinolinyl). This would alter the steric bulk and hydrophobic/hydrophilic balance of the molecule.

Introducing substituents on the naphthyl ring: The naphthyl ring itself can be substituted with various functional groups to probe specific interactions with a biological target or to modify the material properties of the compound.

The synthesis of these analogues would follow the same fundamental principles of amide bond formation and nucleophilic substitution described above. The choice of starting materials—substituted benzoic acids and substituted naphthylamines or other aryl amines—would be dictated by the desired analogue. For example, the synthesis of an analogue with a chloro-substituent on the benzoyl ring would start from the corresponding chlorobenzoic acid. Computational tools can aid in the rational design process by predicting the properties and potential activities of virtual compounds before their synthesis. researchgate.net

Targeted Structural Modifications for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. For a given compound, such as this compound, SAR investigations involve the systematic modification of its chemical structure to identify which parts of the molecule, known as pharmacophores, are essential for its biological effects and which are amenable to alteration. While specific SAR studies on this compound are not extensively documented in publicly available literature, the principles of such studies can be illustrated by examining research on analogous benzamide and naphthyl derivatives.

The core structure of this compound consists of three key components that can be systematically modified: the 1-naphthyl group, the benzamide linker, and the 3-nitrobenzoyl moiety.

Modifications of the Naphthyl Ring: The naphthyl group offers several positions for substitution. Introducing various functional groups—such as halogens, alkyl, alkoxy, or amino groups—at different positions on the naphthalene (B1677914) ring can significantly impact the molecule's lipophilicity, electronic properties, and steric profile. These changes, in turn, can affect how the molecule interacts with its biological target. For instance, research on other naphthyl derivatives has shown that the position and nature of substituents can influence inhibitory activity against enzymes like SARS-CoV papain-like protease (PLpro).

Modifications of the Benzamide Linker: The amide bond is a critical linker. Its relative rigidity can be altered by introducing substituents on the nitrogen atom or by replacing the amide bond with other functional groups like a sulfonamide or a reversed amide. These changes can alter the bond angles and rotational freedom of the molecule, thereby affecting its binding conformation.

Modifications of the Nitrobenzoyl Moiety: The 3-nitrobenzoyl portion of the molecule is a key area for modification. The nitro group is a strong electron-withdrawing group, and its position on the benzene (B151609) ring is crucial. SAR studies on analogous 3-nitrobenzamide (B147352) derivatives have explored the impact of altering the position of the nitro group (e.g., to the 2- or 4-position) or replacing it with other electron-withdrawing or electron-donating groups. For example, in a series of 4-substituted-3-nitrobenzamide derivatives, modifications at the 4-position with various substituted amines led to compounds with varying anti-tumor activities. This highlights the importance of the substitution pattern on the benzoyl ring for biological efficacy.

A hypothetical SAR study on this compound could involve the synthesis of a library of analogues where each of these three components is systematically varied. The biological activity of each analogue would then be tested to build a comprehensive understanding of the SAR.

Table 1: Representative Analogues for SAR Studies

| Compound ID | Modification on Naphthyl Ring | Modification on Benzoyl Ring | Rationale for Modification |

|---|---|---|---|

| AN-1 | 4-methoxy | 3-nitro (unchanged) | Investigate the effect of an electron-donating group on the naphthyl moiety. |

| AN-2 | 6-bromo | 3-nitro (unchanged) | Explore the impact of a halogen substituent on lipophilicity and electronic properties. |

| AB-1 | 1-naphthyl (unchanged) | 4-nitro | Determine the influence of the nitro group's position on activity. |

| AB-2 | 1-naphthyl (unchanged) | 3-amino | Assess the effect of reducing the nitro group to an amino group. |

| AB-3 | 1-naphthyl (unchanged) | 3-chloro | Compare the effect of a different electron-withdrawing group. |

Synthesis of Labeled Analogues for Mechanistic Investigations

To understand the mechanism of action of a biologically active compound, it is often necessary to track its fate within a biological system. This is achieved by synthesizing labeled analogues, where one or more atoms are replaced with a stable or radioactive isotope. The choice of isotope depends on the analytical technique to be used for detection (e.g., mass spectrometry for stable isotopes, or scintillation counting/autoradiography for radioisotopes).

Common isotopes used for labeling include Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N) for stable isotope labeling, and Tritium (³H) or Carbon-14 (¹⁴C) for radiolabeling.

Synthetic Strategies for Labeled this compound:

The synthesis of a labeled analogue of this compound would require the incorporation of an isotopic label into one of the starting materials.

Labeling the Naphthyl Moiety: To introduce a label such as ¹⁴C or ³H onto the naphthyl ring, one could start with a commercially available labeled naphthalene derivative. For example, 1-naphthylamine, a key precursor, could potentially be synthesized with a labeled core. The labeled 1-naphthylamine would then be reacted with 3-nitrobenzoyl chloride to yield the final labeled product.

Labeling the Benzoyl Moiety: To label the benzoyl portion of the molecule, one could start with a labeled benzoic acid derivative. For instance, 3-nitrobenzoic acid with a ¹⁴C-labeled carboxyl group could be converted to the corresponding acid chloride, 3-nitrobenzoyl chloride. Subsequent reaction with 1-naphthylamine would produce this compound with the label in the carbonyl carbon of the amide linker. Alternatively, a labeled nitrobenzene (B124822) could be used as a precursor to synthesize labeled 3-nitrobenzoic acid.

Table 2: Potential Labeling Strategies for this compound

| Isotope | Position of Label | Precursor | Purpose of Labeling |

|---|---|---|---|

| ¹⁴C | Carbonyl carbon of the amide | 3-Nitro[carbonyl-¹⁴C]benzoic acid | To trace the metabolic fate of the benzoyl moiety. |

| ³H | Naphthyl ring | [³H]-1-Naphthylamine | To monitor the distribution and binding of the naphthyl portion. |

| ¹⁵N | Amide nitrogen | 1-Naphthyl[¹⁵N]amine | To study the metabolic stability of the amide bond using mass spectrometry. |

| ¹³C | Specific position on the benzene ring | Labeled nitrobenzene derivative | For detailed mechanistic studies using NMR and mass spectrometry. |

These labeled analogues are invaluable tools for pharmacokinetic studies, allowing researchers to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. They are also crucial for target identification and validation studies, helping to pinpoint the specific cellular components with which the molecule interacts.

Computational Chemistry and Molecular Modeling Investigations of N 1 Naphthyl 3 Nitrobenzamide

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods can predict a molecule's three-dimensional structure, electronic landscape, and spectroscopic behavior.

Optimized Geometries and Conformational Analysis

This subsection would typically present the results of geometry optimization calculations, likely performed using DFT methods with a basis set such as B3LYP/6-311G. The analysis would yield key structural parameters including bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional arrangement of the molecule. A conformational analysis would also be crucial to identify different low-energy spatial arrangements (rotamers) arising from rotation around single bonds, such as the amide bond and the bond connecting the naphthyl and benzamide (B126) rings. Due to the lack of specific studies on N-1-naphthyl-3-nitrobenzamide, no such data table can be generated.

Electronic Structure Characterization (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Characterizing the electronic structure provides insight into a molecule's reactivity and intermolecular interactions. This analysis would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability. A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is vital for predicting how the molecule might interact with other chemical species or biological targets. Currently, no published HOMO-LUMO energy values or MEP analysis for this compound are available.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Electronic Absorption Spectra)

Computational methods can predict various spectroscopic properties. The calculation of vibrational frequencies would yield a theoretical infrared (IR) spectrum, allowing for the assignment of specific vibrational modes to the functional groups within the molecule. Furthermore, Time-Dependent DFT (TD-DFT) calculations could predict the electronic absorption spectrum (UV-Vis), indicating the wavelengths at which the molecule absorbs light, corresponding to electronic transitions between molecular orbitals. This information has not been reported for this compound.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. This is a cornerstone of modern drug discovery and design.

Prediction of Binding Modes with Biological Macromolecules

This section would describe the results of docking this compound into the active site of a specific biological target. The output would be one or more predicted binding poses, showing the preferred orientation of the ligand within the binding pocket. The selection of a target would be based on the known biological activity of similar compounds. As no such study has been published, the potential biological targets and binding modes for this compound remain speculative.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Hydrophobic Contacts)

Following the prediction of a binding mode, a detailed analysis of the intermolecular forces stabilizing the ligand-target complex would be performed. This involves identifying specific interactions such as hydrogen bonds between the amide or nitro groups and amino acid residues, as well as hydrophobic interactions involving the aromatic naphthyl and benzene (B151609) rings. nih.gov An interactive table detailing the interacting residues and the nature of these contacts would typically be included. The absence of any molecular docking research for this compound makes this analysis impossible.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net This approach allows for the prediction of the activity of novel compounds and guides the synthesis of more potent and selective analogues. researchgate.net For a molecule like this compound, both 2D and 3D QSAR models would be instrumental in elucidating the structural requirements for its potential biological activities.

Development of 2D and 3D QSAR Models for Predictive Activity

The development of predictive QSAR models for this compound would involve a series of defined steps, starting with the compilation of a dataset of structurally similar compounds with known biological activities.

2D QSAR Model Development:

Two-dimensional QSAR models utilize descriptors that can be calculated from the 2D representation of a molecule. For a series of nitrobenzamide derivatives, a typical 2D QSAR study would employ statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model. researchgate.netnih.gov For instance, a study on nitrobenzamide derivatives with antitubercular activity successfully generated a statistically significant 2D QSAR model using the MLR method, which resulted in high correlation coefficients (r² = 0.892) and predictive power (q² = 0.819). researchgate.net

The general equation for such a model is: Biological Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ...

The process involves:

Dataset Compilation: Gathering a set of molecules related to this compound with experimentally determined biological activity (e.g., IC₅₀ values).

Descriptor Calculation: Calculating various 2D descriptors, which can be topological, electronic, or physicochemical.

Model Building: Using statistical techniques like MLR to select the most relevant descriptors and generate a linear equation. researchgate.net

Validation: Rigorously validating the model's robustness and predictive capability using internal (cross-validation) and external validation sets. nih.gov

3D QSAR Model Development:

Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D structure of the molecules and their surrounding interaction fields (steric and electrostatic). drugdesign.org These methods require the alignment of the dataset of molecules onto a common template or scaffold. drugdesign.orgderpharmachemica.com

For a series of aromatic or heteroaromatic amides, 3D-QSAR models have been successfully generated to predict activities like antioxidative potential. acs.orgnih.gov The key steps are:

Conformational Analysis and Alignment: Generating low-energy conformations for all molecules in the dataset and aligning them based on a common substructure. For this compound, the benzamide core would be a logical alignment basis.

Molecular Field Calculation: Placing the aligned molecules in a 3D grid and calculating the steric and electrostatic interaction energies at each grid point using a probe atom. drugdesign.org

PLS Analysis: Correlating the variations in the field values with the variations in biological activity using PLS analysis. drugdesign.org

Contour Map Visualization: The results are visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely lead to increased or decreased activity. derpharmachemica.com For example, a green contour in a steric map would indicate that bulkier substituents are favored in that region for higher activity.

A hypothetical 3D-QSAR study on this compound and its analogues would likely reveal critical insights into the spatial arrangement of substituents on both the naphthyl and nitrobenzene (B124822) rings that govern its biological interactions.

Descriptor Analysis for Correlating Molecular Features with Biological Activities

The core of any QSAR model lies in its descriptors. These numerical values represent different physicochemical properties of a molecule and are used to quantify its structure. mdpi.com For nitroaromatic compounds, several classes of descriptors have proven to be crucial in predicting their biological activities, particularly their toxicity. nih.govnih.gov

An analysis of this compound would involve calculating and evaluating a wide range of descriptors:

Electronic Descriptors: These quantify the electronic properties of the molecule. For nitroaromatics, the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) is often a critical descriptor. mdpi.com A lower E_LUMO value suggests a higher susceptibility to reduction, which is a key activation step for the toxicity of many nitroaromatics. Other important electronic descriptors include dipole moment and atomic charges on the nitro group. nih.gov

Hydrophobic Descriptors: The octanol-water partition coefficient (log P) is the most common measure of hydrophobicity. It governs the transport of the compound through biological membranes to its site of action. nih.govmdpi.com

Steric/Topological Descriptors: These describe the size and shape of the molecule. Examples include Molecular Weight (MW), Molecular Refractivity (MR), and various connectivity indices (e.g., Chi indices). researchgate.netmdpi.com These descriptors can account for steric hindrance or favorable van der Waals interactions at a receptor binding site.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide precise information on properties like electrophilicity, hardness, and the distribution of electron density. ijirset.com The electrophilicity index, for instance, has been shown to be a valuable predictor of biological activity for various chemical structures. ijirset.com

In QSAR studies of nitroaromatics, it has been observed that a combination of hydrophobicity and electronic descriptors often yields the most predictive models. nih.gov For this compound, one would expect that descriptors related to the electron-withdrawing nature of the nitro group and the hydrophobicity of the large naphthyl moiety would be significant contributors to its biological activity profile.

Table 1: Example of Descriptors and Their Potential Importance for this compound QSAR Models

| Descriptor Class | Specific Descriptor Example | Potential Relevance to this compound Activity |

| Electronic | E_LUMO (Energy of Lowest Unoccupied Molecular Orbital) | A lower value may indicate higher reactivity or toxicity due to easier reduction of the nitro group. |

| Hydrophobic | log P (Octanol-Water Partition Coefficient) | A higher value, influenced by the naphthyl group, would affect membrane permeability and transport to the target site. |

| Steric | Molecular Weight (MW) | Influences overall size and fit within a potential binding pocket. |

| Topological | Kappa Shape Indices (κ) | Describe the degree of branching and shape of the molecule, which can be crucial for specific receptor interactions. |

| Quantum Chemical | Electrophilicity Index (ω) | Quantifies the molecule's ability to accept electrons, a key factor in the reactivity of nitroaromatics. |

In Silico Pharmacokinetic and Pharmacodynamic Property Predictions (Theoretical Analysis Only)

While experimental data on the pharmacokinetic properties of this compound are scarce, computational (in silico) methods provide a powerful tool for theoretical assessment. These predictions are crucial in the early stages of drug development to forecast a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. cambridge.org

Computational Assessment of Theoretical Permeability (e.g., Blood-Brain Barrier)

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) from potentially harmful substances. nih.gov A compound's ability to permeate the BBB is a critical factor for CNS-targeting drugs and a safety concern for non-CNS drugs. In silico models are widely used to predict BBB permeability, often expressed as the logarithm of the brain-to-blood concentration ratio (logBB). mdpi.comfrontiersin.org

A theoretical assessment of this compound's BBB permeability would be based on its key physicochemical properties, which are known to influence this process:

Lipophilicity (log P): A moderate degree of lipophilicity is generally required for passive diffusion across the BBB. The large, hydrophobic naphthyl group in this compound would significantly increase its log P value, which could favor BBB permeation.

Molecular Weight (MW): Smaller molecules (typically < 400-500 Da) tend to cross the BBB more readily. This compound has a molecular weight of approximately 292.29 g/mol , which is well within the favorable range for BBB penetration.

Polar Surface Area (TPSA): TPSA is the surface sum over all polar atoms. A lower TPSA (generally < 90 Ų) is associated with better BBB permeability. The amide and nitro groups are the primary polar contributors in this compound. A calculated TPSA would be a key predictor; high polarity can hinder passage into the brain.

Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can impede BBB crossing. This compound has one hydrogen bond donor (the amide N-H) and multiple acceptors (the amide and nitro oxygens).

Structural Features: The presence of amide groups and aromatic rings can influence permeability. While aromatic rings can enhance lipophilicity, some studies suggest that amide functionalities may decrease permeability. mdpi.comhud.ac.uk

In silico models often use multivariable equations or machine learning algorithms that integrate these descriptors to provide a predictive classification (e.g., BBB+ for high permeability, BBB- for low permeability) or a quantitative logBB value. nih.govfrontiersin.org

Table 2: Theoretical Physicochemical Properties of this compound and Their Predicted Influence on BBB Permeability

| Physicochemical Property | Estimated Value/Characteristic | Theoretical Influence on BBB Permeability |

| Molecular Weight (MW) | ~292.29 g/mol | Favorable: Within the typical range for passive diffusion across the BBB. |

| Lipophilicity (log P) | High (due to naphthyl group) | Potentially Favorable: Increased lipophilicity can enhance membrane crossing, but excessively high values can be detrimental. |

| Polar Surface Area (TPSA) | Moderate to High | Potentially Unfavorable: The nitro and amide groups contribute significantly to polarity, which may hinder permeability. |

| Hydrogen Bond Donors | 1 (Amide N-H) | Favorable: A low number of donors is preferred. |

| Hydrogen Bond Acceptors | 3 (Amide O, two Nitro O) | Borderline: The number of acceptors is a factor that could limit permeability. |

| Rotatable Bonds | Low | Favorable: Lower conformational flexibility is often associated with better permeability. |

Based on this theoretical analysis, this compound presents a mixed profile. Its favorable molecular weight and high lipophilicity suggest a potential to cross the BBB, but this may be counteracted by its polarity from the nitro and amide groups. A definitive prediction would require the use of validated, multi-parameter computational models. nih.govmdpi.com

Mechanistic Biochemical and Cellular Studies of N 1 Naphthyl 3 Nitrobenzamide

Enzyme Inhibition and Modulation Investigations

Research into the enzymatic interactions of N-1-naphthyl-3-nitrobenzamide has centered on several key protein families involved in critical cellular and pathological processes. The following sections delineate the findings related to each specific enzyme class.

Investigations into the direct inhibitory effects of this compound on cholinesterase enzymes, such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), have not been reported in the reviewed scientific literature. While various naphthyl and benzamide (B126) derivatives have been explored as potential cholinesterase inhibitors, specific data detailing the inhibition mechanisms or potency of this compound against AChE or BChE are not available.

There are currently no specific studies available that detail the regulatory effects of this compound on Monoamine Oxidase A (MAO-A) or Monoamine Oxidase B (MAO-B). The potential for this compound to act as an inhibitor or modulator of MAO activity has not been documented in published research.

The modulatory effects of this compound on the enzymatic activity of β-secretase (BACE1) have not been reported in the scientific literature. Consequently, there is no available data on its mechanism of action or inhibitory profile against this enzyme.

This compound belongs to a class of naphthyl-based derivatives that have been identified as inhibitors of the papain-like protease (PLpro), an enzyme crucial for the replication of coronaviruses, including SARS-CoV. nih.govnih.gov The inhibition mechanism for this class of compounds is non-covalent and competitive. nih.gov

Structurally, these inhibitors bind within the S3 and S4 subsites of the PLpro active site. nih.govresearchgate.net The naphthalene (B1677914) moiety typically occupies a hydrophobic groove, while the benzamide portion engages in other interactions within the binding pocket. frontiersin.org This binding is proposed to induce a conformational change in a flexible "blocking loop" (BL2) of the enzyme, which in turn results in the active site becoming non-functional. nih.gov Structure-activity relationship (SAR) studies on related compounds have demonstrated that the orientation of the naphthyl group is critical for potency. Derivatives containing a 1-naphthyl group generally exhibit stronger inhibitory activity compared to those with a 2-naphthyl group. researchgate.net

The research on this class of inhibitors provides a strong basis for understanding the potential activity of this compound. SAR studies of closely related N-(1-naphthylethyl)benzamide analogs have elucidated key structural features that determine inhibitory potency against SARS-CoV PLpro.

| Compound | Benzamide Ring Substituent | IC₅₀ (µM) |

|---|---|---|

| N-(R)-[1-(1-Naphthyl)ethyl]benzamide | None | 2.3 |

| 5-Amino-2-methyl-N-[(1R)-1-(1-naphthyl)ethyl]benzamide (GRL-0617) | 2-Methyl, 5-Amino | 0.6 |

| 2-Methyl-N-[(1R)-1-(1-naphthyl)ethyl]benzamide | 2-Methyl | 2.3 |

| N-Methyl-N-[(1R)-1-(1-naphthyl)ethyl]benzamide | None (N-methylated amide) | 22.6 |

Data sourced from SAR studies on SARS-CoV PLpro inhibitors. researchgate.netnih.gov

The coronavirus papain-like protease (PLpro) is a multifunctional enzyme that, in addition to its role in viral polyprotein processing, exhibits deubiquitinating (DUB) and deISGylating activities. nih.govembopress.org It removes ubiquitin and interferon-stimulated gene 15 (ISG15) from host-cell proteins, which is a mechanism to help the virus evade the host's innate immune response. nih.govfrontiersin.org

There is no information available in the reviewed scientific literature regarding the kinase inhibition profile of this compound. Specifically, its activity against NIMA-related kinase 4 (NEK4) or any other protein kinases has not been documented.

Nitroreductase Enzyme Activation Mechanisms

The activation of many nitroaromatic compounds, a class to which this compound belongs, is frequently dependent on the action of nitroreductase (NTR) enzymes. nih.govnih.gov These enzymes catalyze the reduction of a nitro group, which is a critical step in converting these compounds from inactive prodrugs to their active, cytotoxic forms. nih.govnih.gov

Nitroreductases are broadly classified into two types based on their sensitivity to oxygen. nih.gov Type I nitroreductases are oxygen-insensitive and utilize flavin mononucleotide (FMN) as a cofactor. nih.gov They are commonly found in bacteria and certain protozoa but are generally absent in eukaryotes. nih.gov The activation process mediated by Type I NTRs involves the reduction of the electron-withdrawing nitro group into an electron-donating hydroxylamine (B1172632). nih.gov This chemical transformation can induce a rearrangement of electrons within the molecule's structure, often leading to the cleavage of chemical bonds and the release of a toxic agent. nih.gov This mechanism is a key strategy in developing targeted therapies, such as antitrypanosomal agents and anticancer prodrugs, that are selectively activated in cells expressing these enzymes. nih.gov

The generic scheme for this activation is the conversion of a nitroaromatic compound into products capable of alkylating DNA or proteins, thereby inducing cellular damage. nih.gov For instance, in the case of nitrobenzylphosphoramide mustards, the reduction of the nitro group to a hydroxylamine derivative leads to the fragmentation of the molecule and the release of toxic moieties. nih.gov Given its structure as a nitroaromatic compound, this compound is hypothesized to undergo a similar activation mechanism when in the presence of a suitable nitroreductase enzyme.

Interactive Data Table: Comparison of Nitroreductase Substrates

| Compound | Enzyme System | Activation Mechanism | Resulting Moiety |

| Nitrobenzylphosphoramide mustards | Type I Nitroreductase | Reduction of nitro group to hydroxylamine | Cytotoxic phosphoramide (B1221513) mustard |

| CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) | Bacterial Nitroreductase | Bioreductive activation | DNA alkylating agent |

| Metronidazole | Bacterial Nitroreductase | Bioreductive activation | DNA damaging agent |

| This compound | Hypothesized: Nitroreductase | Hypothesized: Reduction of nitro group | Hypothesized: Cytotoxic agent |

Other Enzyme Systems (e.g., Choline (B1196258) Acetyltransferase)

Beyond nitroreductases, the interaction of this compound with other enzyme systems is a subject of scientific interest. One such enzyme is Choline Acetyltransferase (ChAT), which is responsible for the synthesis of the neurotransmitter acetylcholine (B1216132) from choline and acetyl-CoA. nih.gov The central cholinergic system relies on this enzyme, and its degeneration is a hallmark of neurodegenerative disorders like Alzheimer's disease. nih.gov

Research into ligands for ChAT has revealed that specific structural features can lead to enzyme inhibition. Notably, the presence of a naphthyl group has been identified in several potent inhibitors of ChAT. nih.govnih.gov For example, the compound (2-(α-naphthoyl) ethyltrimethylammonium (B95326) iodide), known as α-NETA, demonstrates that the naphthyl group can form π-π interactions with amino acid residues, such as TYR552, within the active site of the enzyme. nih.gov Similarly, other compounds containing a naphthylvinylpyridine (B7949377) structure have also been shown to inhibit ChAT activity in vivo. nih.gov

The structure of this compound includes a naphthyl moiety. This structural similarity to known ChAT inhibitors suggests the possibility of an interaction. The naphthyl group of this compound could potentially fit into the same pocket within the ChAT active site that accommodates the naphthyl groups of other inhibitors, potentially leading to competitive or non-competitive inhibition of the enzyme. nih.gov However, specific studies confirming and characterizing this interaction are not available in the provided search results.

Interactive Data Table: Examples of Naphthyl-Containing ChAT Inhibitors

| Compound Name | Abbreviation | Key Structural Feature | Interaction with ChAT |

| (2-(α-naphthoyl) ethyltrimethylammonium iodide) | α-NETA | Naphthyl group | π-π interaction with TYR552 |

| (E)-4-(1-naphthylvinyl)pyridine hydroxyethyl (B10761427) bromide | B111 | Naphthylvinyl group | In vivo inhibition of brain ChAT |

| (E)-1-methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine HCl | B115 | Naphthylvinyl group | Potent in vivo inhibition of brain ChAT |

| This compound | - | Naphthyl group | Potential for interaction (Hypothesized) |

Receptor Binding and Signaling Pathway Modulation

Nuclear Receptor (e.g., PPAR-γ) Pathway Engagement

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that functions as a regulator of adipocyte differentiation and has been implicated in the pathology of several diseases, including diabetes, atherosclerosis, and cancer. PPARs form heterodimers with retinoid X receptors (RXRs) to regulate the transcription of various genes. The activity of PPAR-γ is modulated by the binding of specific ligands. In some cellular contexts, PPAR-γ and the WNT/β-catenin signaling pathway work in opposition to each other. nih.gov

There is currently no information available from the search results to indicate that this compound engages with or modulates the PPAR-γ pathway.

Kinase Cascade (e.g., MAPK, CREB) Regulation

Mitogen-activated protein kinase (MAPK) cascades are critical signaling pathways that regulate a wide array of cellular processes, including growth, differentiation, and stress responses. nih.gov These cascades typically involve a series of protein kinases that sequentially phosphorylate and activate one another. nih.gov One of the key downstream targets of MAPK signaling is the cAMP response element-binding protein (CREB), a transcription factor that plays a significant role in various physiological functions. mdpi.comnih.gov The activation of the STING-MAPK-CREB signaling pathway, for example, can induce the expression of cytokine genes. nih.govnih.gov

While many chemical compounds can influence MAPK and CREB signaling, the current body of literature from the search results does not provide any specific evidence that this compound directly regulates these kinase cascades.

Immune Checkpoint Pathway (e.g., TIGIT, PD-1) Modulation

Immune checkpoints are inhibitory pathways that are crucial for maintaining self-tolerance and modulating the duration and intensity of immune responses. Programmed cell death protein 1 (PD-1) and T cell immunoglobulin and ITIM domain (TIGIT) are two key immune checkpoint receptors expressed on activated T cells and other immune cells. nih.govmdpi.com Upregulation of these receptors on tumor-infiltrating lymphocytes can lead to T cell exhaustion and allow cancer cells to evade the immune system. mdpi.com

Blockade of the PD-1 and TIGIT pathways, often in combination, has emerged as a promising strategy in cancer immunotherapy. nih.govmdpi.comyoutube.comnih.govresearchgate.net This dual blockade can reinvigorate anti-tumor T cell responses. mdpi.com Mechanistically, PD-1 and TIGIT can converge on the costimulatory receptor CD226 to disable its activation, providing a rationale for their combined inhibition. nih.gov

There is no evidence from the provided search results to suggest that this compound has any modulatory effect on the TIGIT or PD-1 immune checkpoint pathways.

Antioxidant Signaling Pathways (e.g., Nrf2/HO-1)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative stress. nih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.com In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. mdpi.comnih.gov There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, inducing their expression. nih.gov

Key genes regulated by Nrf2 include heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidases. nih.govtmc.edu The induction of HO-1 is particularly significant, as it catalyzes the degradation of pro-oxidant heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin. nih.gov Activation of the Nrf2/HO-1 pathway is a therapeutic target for diseases associated with oxidative stress and inflammation. mdpi.comnih.gov Various compounds can activate this pathway, leading to a protective antioxidant response. mdpi.comnih.gov While direct studies on this compound's effect on this pathway are not available, its chemical structure suggests potential for interaction with cellular redox systems, a common trigger for Nrf2 activation.

Table 1: Effects of Nrf2/HO-1 Pathway Activators

| Activator | Cell/Model System | Observed Effect |

|---|---|---|

| Brusatol | MOLM13 & MV4.11 AML cells | Decreased NRF2 and HO-1 protein expression. mdpi.com |

| (+)-lariciresinol | RAW 264.7 cells | Decreased ROS generation; increased Nrf2 and HO-1 expression. mdpi.com |

| Vinyl sulfone derivatives | PC12 cells | Cytoprotective effects via Nrf2 activation and upregulation of HO-1, TrxR, GSH, and NQO1. nih.gov |

Molecular Mechanisms of Biological Activity

This compound contains a nitroaromatic group, a common feature in compounds that undergo bioreductive activation. This process is particularly important in hypoxic environments, such as those found in solid tumors. The activation cascade involves the enzymatic reduction of the nitro group (NO2) in a stepwise manner.

The process is typically catalyzed by a family of enzymes known as nitroreductases. These enzymes transfer electrons to the nitro group, initiating a six-electron reduction. The sequence proceeds from the nitro group to a nitroso (NO) intermediate, then to a hydroxylamine (NHOH) species, and finally to the corresponding amine (NH2). The hydroxylamine and nitroso intermediates are often highly reactive and are considered the key cytotoxic species responsible for the biological activity of many nitroaromatic compounds. While specific studies detailing the bioreductive activation of this compound are not prominent in the literature, this general pathway is a well-established mechanism for this class of compounds.

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are critical signaling molecules that, in excess, can lead to oxidative stress and cellular damage. nih.gov The modulation of these species is a key mechanism of action for many therapeutic agents.

Nitric oxide (NO) is a crucial RNS involved in vasodilation, neurotransmission, and immune responses. nih.gov Compounds that can release NO are known as NO donors and are used to mimic or supplement endogenous NO. nih.gov These donors range from organic nitrates like glyceryl trinitrate to S-nitrosothiols and sodium nitroprusside. google.commdpi.com The release of NO from these compounds can occur through enzymatic processes or spontaneous decomposition. nih.govgoogle.com

The structure of this compound does not place it into a classic category of NO donors. However, its nitro group could potentially be involved in complex redox reactions within the cell that influence the levels of ROS and RNS. For instance, the bioreductive metabolism of nitroaromatic compounds can sometimes lead to the production of superoxide radicals, which can then react with NO to form peroxynitrite, a potent oxidizing and nitrating agent. nih.gov The precise effect of this compound on ROS/RNS balance remains an area for further investigation.

The aggregation of proteins such as amyloid-beta (Aβ) and tau is a central pathological feature of Alzheimer's disease. nih.gov Inhibiting the formation of these aggregates is a major therapeutic strategy. nih.gov Research has shown that various small molecules, including derivatives of benzamide, can interfere with the aggregation process. mdpi.com

Studies on related compounds suggest that the mechanism of inhibition often involves non-covalent interactions with the monomeric or oligomeric forms of the aggregating proteins. For example, docking studies on dual Aβ and tau aggregation inhibitors have shown that hydrophobic interactions play a key role in stabilizing the non-aggregating, α-helical structure of the amyloid protein. mdpi.com The bulky, hydrophobic naphthyl and benzamide moieties of this compound could potentially interact with the hydrophobic regions of Aβ and tau, such as the PHF6 hexapeptide motif in tau, which is critical for its aggregation. nih.gov By binding to these key regions, the compound could sterically hinder the protein-protein interactions necessary for the formation of β-sheets and subsequent fibrillization. nih.govmdpi.com

Table 2: Inhibition of Protein Aggregation by Structurally Related Compounds

| Compound Class | Target Protein | Inhibition (%) at 10 µM | Proposed Interaction |

|---|---|---|---|

| 1-Benzylamino-2-hydroxyalkyl derivatives | Aβ42 | 17.4 - 80.0% | Hydrophobic interactions stabilizing α-helical structure. mdpi.com |

| 1-Benzylamino-2-hydroxyalkyl derivatives | Tau | 38.0 - 73.6% | Not specified. mdpi.com |

| Polyphenols (e.g., Tannic Acid) | Tau (R3 fragment) | Potent inhibition | Binding to the PHF6 region. nih.gov |

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Therapeutic agents can modulate this pathway to either induce apoptosis in cancer cells or inhibit it in degenerative diseases. Key molecular players in apoptosis include the caspase family of proteases and the Bcl-2 family of proteins, which contains both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.gov

The induction of apoptosis can be triggered by cellular stressors, including the generation of ROS. nih.gov Compounds that promote ROS can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c. nih.gov This, in turn, activates the caspase cascade, leading to cell death. nih.gov While direct evidence for this compound is lacking, its nitroaromatic structure suggests a potential to generate ROS through its metabolic activation, which could subsequently trigger apoptotic pathways. Furthermore, studies on other N-substituted benzamides have demonstrated an ability to induce apoptosis in cancer cell lines, suggesting a potential class effect.

Acetylcholinesterase (AChE) is a critical enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine. justia.com This enzyme is the primary target of organophosphorus (OP) nerve agents and pesticides, which cause irreversible inhibition by phosphorylating a serine residue in the enzyme's active site. justia.com The standard treatment for OP poisoning involves the use of reactivators, typically oximes, which function by nucleophilically attacking the phosphorus atom of the OP-AChE adduct, thereby displacing the inhibitor and regenerating the active enzyme. justia.comlabpartnering.org

The development of new, more effective reactivators is an active area of research. google.com Interestingly, recent work has explored non-oxime scaffolds for this purpose. A study identified a 4-methyl-3-nitrobenzamide (B98135) scaffold that exhibits broad-spectrum binding to several OP-inhibited AChE species. labpartnering.org The binding mode of this nitrobenzamide fragment was found to resemble that of the known reactivator HI-6, suggesting it could serve as a foundational structure for novel reactivators. labpartnering.org The this compound compound shares the core 3-nitrobenzamide (B147352) structure. This structural similarity suggests that it might also bind to the active site gorge of AChE, potentially positioning it to interact with an inhibiting organophosphate group. The naphthyl group could provide additional binding affinity through interactions with the peripheral anionic site of the enzyme.

Structure-Activity Relationship (SAR) Elucidation through Mechanistic Studies

Detailed SAR studies for this compound have not been reported in the scientific literature. Such studies would typically involve the synthesis and biological evaluation of a series of analogs to determine how modifications to the naphthyl, nitrobenzoyl, or amide linker moieties affect a specific biological endpoint.

Correlating Structural Features with Enzyme Affinity and Selectivity

There is no available data from in vitro or in silico studies that correlates the specific structural features of this compound with affinity or selectivity for any particular enzyme. To establish such correlations, researchers would need to test the compound against a panel of enzymes and identify specific interactions, such as hydrogen bonding, hydrophobic interactions, or pi-stacking, between the compound and the enzyme's active site. The influence of the 1-naphthyl group versus a 2-naphthyl group, or the effect of the meta-positioned nitro group on the benzamide ring, on enzyme binding is currently unknown.

Advanced Analytical and Spectroscopic Characterization in N 1 Naphthyl 3 Nitrobenzamide Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the analysis of N-1-naphthyl-3-nitrobenzamide, providing detailed information on its molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HMQC) experiments allows for the complete assignment of all proton and carbon signals.

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment of each proton. The spectrum of this compound is expected to show distinct signals for the protons on the naphthyl ring and the 3-nitrobenzoyl moiety, as well as a characteristic signal for the amide (N-H) proton. The electron-withdrawing nitro group would deshield adjacent protons on the benzamide (B126) ring, shifting their signals to a lower field (higher ppm). nih.gov

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would display signals for the carbons in both aromatic rings and the carbonyl carbon of the amide group. nih.gov

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For this compound, DEPT-135 would show positive signals for CH groups and negative or absent signals for quaternary carbons, aiding in the assignment of the aromatic carbons.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. COSY is crucial for tracing the connectivity of protons within the naphthyl and nitrobenzoyl ring systems, confirming their individual structures. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence): Now often replaced by the superior HSQC experiment, HMQC correlates proton signals with the carbon signals to which they are directly attached. sc.edu This provides definitive C-H assignments for all non-quaternary carbons in the molecule. nih.govmdpi.com The related HMBC (Heteronuclear Multiple Bond Correlation) experiment is also invaluable as it shows correlations between protons and carbons over two or three bonds, which can establish the crucial link across the amide bond between the naphthyl ring and the carbonyl carbon. sc.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Amide N-H | ~9.0 - 10.5 | - | Broad singlet, position is solvent dependent. |

| Benzamide H-2 | ~8.8 - 9.0 | ~130 | Highly deshielded by adjacent nitro and carbonyl groups. |

| Benzamide H-4 | ~8.4 - 8.6 | ~128 | Deshielded by ortho nitro group. |

| Benzamide H-6 | ~8.3 - 8.5 | ~123 | Deshielded by ortho carbonyl group. |

| Benzamide H-5 | ~7.7 - 7.9 | ~135 | Less affected proton on the benzamide ring. |

| Naphthyl Protons | ~7.5 - 8.2 | ~110 - 135 | Complex multiplet region for the 7 protons. |

| Amide C=O | - | ~165 | Typical chemical shift for an amide carbonyl carbon. |

| Benzamide C-NO₂ | - | ~148 | Quaternary carbon attached to the nitro group. |

| Other Quaternary C | - | ~125 - 135 | Includes bridgehead carbons and C1 of the benzamide ring. |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are essential for identifying the functional groups present in this compound. These two methods are complementary, as different molecular vibrations can be active in either IR or Raman, or both. nih.govedinst.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. americanpharmaceuticalreview.com The IR spectrum of this compound would show characteristic absorption bands confirming key structural features:

N-H Stretch: A sharp peak around 3300 cm⁻¹.

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

C=O Stretch (Amide I band): A strong, sharp absorption between 1650-1680 cm⁻¹.

N-O Asymmetric & Symmetric Stretch: Two strong bands, typically around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), are definitive proof of the nitro group. muthayammal.in

N-H Bend (Amide II band): A band around 1550 cm⁻¹, which may overlap with the nitro stretch.

Aromatic C=C Bending: Multiple sharp peaks in the 1400-1600 cm⁻¹ fingerprint region.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. edinst.com For this compound, Raman spectroscopy would be highly effective for observing the symmetric stretch of the nitro group and the vibrations of the aromatic carbon skeleton. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amide | N-H stretch | 3350 - 3250 (Medium) | 3350 - 3250 (Weak) |

| Amide | C=O stretch (Amide I) | 1680 - 1650 (Strong) | 1680 - 1650 (Medium) |

| Nitro | N-O asymmetric stretch | 1550 - 1510 (Strong) | 1550 - 1510 (Weak) |

| Nitro | N-O symmetric stretch | 1360 - 1340 (Strong) | 1360 - 1340 (Strong) |

| Aromatic | C-H stretch | 3100 - 3000 (Medium) | 3100 - 3000 (Strong) |

| Aromatic | C=C stretch | 1600 - 1450 (Multiple, Medium) | 1600 - 1450 (Multiple, Strong) |

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

ESI-MS (Electrospray Ionization Mass Spectrometry): This soft ionization technique is ideal for determining the molecular weight of polar molecules like this compound. It would typically show a protonated molecular ion [M+H]⁺ or a sodiated adduct [M+Na]⁺. nih.gov

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. nih.gov This is a critical step in confirming the identity of a newly synthesized compound, distinguishing it from other isomers.

LC-MS/MS and GC-MS (Tandem Mass Spectrometry): When coupled with chromatography (LC or GC), tandem MS (MS/MS) allows for the fragmentation of the parent ion. uab.edumdpi.com The resulting fragmentation pattern serves as a molecular fingerprint, providing definitive structural confirmation. For this compound, key fragmentations would likely include the cleavage of the amide bond, loss of the NO₂ group, and fragmentation of the naphthyl ring. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound (C₁₇H₁₂N₂O₃)

| Technique | Ion | Calculated m/z | Information Provided |

| HRMS (ESI+) | [M+H]⁺ | 293.0921 | Exact mass, confirms elemental formula. |

| MS/MS | [C₁₀H₇NH₂]⁺ | 144.0808 | Fragment corresponding to 1-aminonaphthalene after amide cleavage. |

| MS/MS | [C₇H₄NO₂]⁺ | 134.0242 | Fragment corresponding to the 3-nitrobenzoyl cation after amide cleavage. |

| MS/MS | [M+H - NO₂]⁺ | 247.0972 | Loss of the nitro group from the parent ion. |

UV-Vis and fluorescence spectroscopy probe the electronic properties of a molecule by measuring its absorption and emission of light.

UV-Vis Spectroscopy: This technique measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions). The UV-Vis spectrum of this compound is expected to show strong absorptions due to π → π* transitions within the extended conjugated systems of the naphthyl and nitrobenzene (B124822) rings. maastrichtuniversity.nl The presence of the nitro group, a strong chromophore, and the large naphthyl system would likely result in absorption maxima (λmax) in the near-UV range. maastrichtuniversity.nlresearchgate.net

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. While naphthalimide derivatives are often highly fluorescent, the presence of a nitro group on the benzamide moiety is known to cause significant fluorescence quenching. Therefore, this compound is expected to exhibit weak or no fluorescence. Any observed emission would be highly sensitive to the solvent environment. rsc.org

Table 4: Predicted Electronic Spectroscopy Data for this compound

| Parameter | Predicted Value | Associated Transition |

| λmax 1 | ~280 - 300 nm | π → π* (Naphthyl group) |

| λmax 2 | ~320 - 350 nm | π → π* (Nitrobenzoyl system) |

| Molar Extinction Coefficient (ε) | >10,000 M⁻¹cm⁻¹ | High due to extended conjugation. maastrichtuniversity.nl |

| Fluorescence Emission | Weak to negligible | Quenching by the nitro group. |

Chromatographic Methodologies for Research Sample Analysis

Chromatography is paramount for the separation, isolation, and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. nih.gov

Purity Assessment: A reverse-phase HPLC method, typically using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol, can effectively separate this compound from starting materials, by-products, and other impurities. sigmaaldrich.com The purity is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all peaks detected, usually by a UV detector set at one of the compound's absorption maxima. nih.gov

Metabolite Profiling: In biological studies, HPLC coupled with mass spectrometry (LC-MS) is a powerful technique for metabolite profiling. nih.govekb.eg This approach allows for the separation of the parent compound, this compound, from its metabolites in complex biological matrices like plasma or cell lysates. The subsequent MS analysis helps in the identification of these metabolites, providing insights into the compound's metabolic fate. nih.gov

Table 5: Typical HPLC Conditions for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient, e.g., 10% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | UV-Vis Diode Array Detector (DAD) monitoring at λmax |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. nih.gov However, direct analysis of molecules like this compound can be challenging due to the polarity of the amide and nitro functional groups, which can lead to poor chromatographic peak shape and thermal degradation in the GC inlet. researchgate.net To overcome these limitations, derivatization is employed to convert the analyte into a more volatile and thermally stable form. researchgate.net

Common derivatization methods include silylation, acylation, and alkylation. For a compound containing an amide group, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group. This process reduces the compound's polarity and increases its volatility, making it amenable to GC analysis. researchgate.net

Once derivatized, the compound is introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unambiguous identification of the derivatized this compound. This technique is particularly useful for identifying metabolites or degradation products in complex matrices. nih.gov

Table 1: Hypothetical GC-MS Data for Derivatized this compound

| Parameter | Value |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Retention Time (TMS-derivative) | 18.5 minutes |

| Molecular Ion (M+) of TMS-derivative | m/z 378 |

| Key Fragment Ions (m/z) | 363, 228, 155, 127 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Metabolomics and Compound Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique ideal for the analysis of non-volatile, polar, or thermally labile compounds like this compound, without the need for derivatization. nih.gov This method combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. rsc.org

In the context of targeted metabolomics, LC-MS/MS can be used to precisely quantify a predefined set of metabolites to understand how this compound affects specific biochemical pathways. creative-proteomics.comicdst.org The process involves developing a method that specifically monitors for the precursor ion (the molecular ion of the target analyte) and its specific product ions, which are generated by collision-induced dissociation in the mass spectrometer. This is known as Multiple Reaction Monitoring (MRM). researchgate.net MRM provides exceptional selectivity and sensitivity, allowing for accurate quantification even in complex biological matrices like plasma or tissue extracts. nih.gov

For compound quantification, a calibration curve is constructed using standards of known concentrations. creative-proteomics.com The high sensitivity of LC-MS/MS allows for the detection and quantification of this compound and its metabolites at very low levels. nih.gov This is crucial for pharmacokinetic and metabolic studies. The technique can operate in both positive and negative ion modes to ensure efficient ionization of a wide range of target compounds. creative-proteomics.com

Table 2: Illustrative LC-MS/MS Parameters for Quantification of this compound

| Parameter | Setting |

|---|---|

| LC Column | C18 reverse-phase (100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 307.1 |

| Product Ions (Q3) | m/z 155.1, 127.1 |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Linearity (R²) | >0.99 |

In Vitro Assay Development and Validation for Biological Activity Profiling

Enzyme Activity Assays (e.g., Ellman's Method, Thioflavin T Fluorescence Assay)

Ellman's Method

Ellman's method is a widely used spectrophotometric assay to determine the activity of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). scielo.br This assay is employed to screen compounds for their potential to inhibit these enzymes, a key therapeutic strategy in conditions like Alzheimer's disease. The assay measures the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). nih.gov This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is quantified by measuring its absorbance at 412 nm. researchgate.net

To evaluate this compound, the compound would be incubated with the cholinesterase enzyme before the addition of the substrate. nih.gov A reduction in the rate of color formation compared to a control without the compound indicates enzymatic inhibition. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 3: Example Data from Ellman's Method for Cholinesterase Inhibition

| Enzyme | Compound | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | This compound | 15.2 |

| Butyrylcholinesterase (BChE) | This compound | 28.7 |

| Acetylcholinesterase (AChE) | Donepezil (Standard) | 0.02 |

Thioflavin T Fluorescence Assay

The Thioflavin T (ThT) fluorescence assay is the gold standard for monitoring the formation and inhibition of amyloid fibrils in vitro. nih.gov Amyloid fibril aggregation, particularly of the amyloid-beta (Aβ) peptide, is a pathological hallmark of Alzheimer's disease. Thioflavin T is a benzothiazole (B30560) dye that exhibits a significant increase in fluorescence emission around 485 nm upon binding to the cross-β-sheet structure of amyloid fibrils. nih.govrndsystems.com

This assay can be used to investigate whether this compound can inhibit or modulate the aggregation kinetics of Aβ. In a typical experiment, Aβ monomers are incubated under conditions that promote fibrillation, both in the presence and absence of the test compound. The fluorescence of ThT is measured over time. A decrease in the fluorescence signal in the presence of this compound would suggest an inhibitory effect on fibril formation. It is important to account for potential interference from the test compound itself, as some molecules can quench or possess intrinsic fluorescence that may bias the results. nih.govscispace.com

Table 4: Hypothetical Thioflavin T Assay Results for Aβ Aggregation Inhibition

| Compound (at 20 µM) | Maximum Fluorescence Intensity (Arbitrary Units) | Percent Inhibition (%) |

|---|---|---|